molecular formula C5H12ClNO2 B1315160 4-(Methylamino)butyric acid hydrochloride CAS No. 6976-17-6

4-(Methylamino)butyric acid hydrochloride

Cat. No. B1315160
CAS RN: 6976-17-6
M. Wt: 153.61 g/mol
InChI Key: JMLHQRQZCMCQNJ-UHFFFAOYSA-N
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Description

4-(Methylamino)butyric acid hydrochloride, also known as 4-(methylamino)butanoic acid hydrochloride, is a gamma-amino acid. It is functionally related to butyric acid and gamma-aminobutyric acid . It is commonly used in solution-phase peptide synthesis .


Molecular Structure Analysis

The linear formula for 4-(Methylamino)butyric acid hydrochloride is CH3NH(CH2)3CO2H · HCl . It has a molecular weight of 153.61 . For a detailed molecular structure, you may refer to specialized chemical structure databases.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylamino)butyric acid hydrochloride include a melting point of 124-126 °C (lit.) . It is used in solution-phase peptide synthesis, suggesting that it is soluble in appropriate solvents .

Scientific Research Applications

Peptide Synthesis

4-(Methylamino)butyric acid hydrochloride: is primarily used in peptide synthesis . It serves as a building block in the solution-phase synthesis of peptides . The compound’s ability to act as an amino acid analog allows it to be incorporated into peptide chains, potentially leading to the development of new therapeutic peptides.

Industrial Solvent Hydrolysis Product

4-(Methylamino)butyric acid hydrochloride: is a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone. Research into the environmental impact and biodegradation pathways of industrial solvents can benefit from studying this compound .

Nicotine Catabolism

This compound is also a product of nicotine catabolism in bacteria. Understanding its role in this process can help in bioremediation efforts to address tobacco waste .

β-Oxidation Inhibition

In mammals, 4-(Methylamino)butyric acid hydrochloride has been shown to inhibit L-Carnitine from undergoing β-oxidation. This application is significant in metabolic studies, particularly those related to energy production and fatty acid metabolism .

Safety and Hazards

When handling 4-(Methylamino)butyric acid hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions of 4-(Methylamino)butyric acid hydrochloride are not specified in the search results. Given its use in peptide synthesis, it may have potential applications in the development of new peptides for research or therapeutic purposes .

properties

IUPAC Name

4-(methylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-6-4-2-3-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLHQRQZCMCQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504845
Record name 4-(Methylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)butyric acid hydrochloride

CAS RN

6976-17-6
Record name 6976-17-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24931
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Methylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylamino)butyric acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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